molecular formula C8H7NO B3350863 2-Methylfuro[3,2-c]pyridine CAS No. 31270-83-4

2-Methylfuro[3,2-c]pyridine

Cat. No. B3350863
CAS RN: 31270-83-4
M. Wt: 133.15 g/mol
InChI Key: VWEJPENHRNKKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylfuro[3,2-c]pyridine is a chemical compound with the molecular formula C8H7NO . It is also known by other names such as Furo[2,3-c]pyridine .


Synthesis Analysis

The synthesis of 2-Methylfuro[3,2-c]pyridine and related compounds has been reported in several studies . For instance, one study investigated the thermal decomposition of complexes involving 2-Methylfuro[3,2-c]pyridine . The complexes were subjected to temperatures up to 1000°C, and the resultant products of thermolysis were identified through elemental analysis and complexometric titration .


Molecular Structure Analysis

The molecular structure of 2-Methylfuro[3,2-c]pyridine can be viewed using computational methods . The compound has a molecular weight of 133.1473 .


Chemical Reactions Analysis

The thermal decomposition of complexes involving 2-Methylfuro[3,2-c]pyridine has been studied . The results revealed that NiO was left as residue at the end of the thermal degradation experiments .

Safety and Hazards

The safety data sheet for Pyridine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation . It is recommended to handle this compound with appropriate safety measures .

properties

IUPAC Name

2-methylfuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-4-7-5-9-3-2-8(7)10-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEJPENHRNKKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30549932
Record name 2-Methylfuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31270-83-4
Record name 2-Methylfuro[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30549932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylfuro[3,2-c]pyridine
Reactant of Route 2
Reactant of Route 2
2-Methylfuro[3,2-c]pyridine
Reactant of Route 3
Reactant of Route 3
2-Methylfuro[3,2-c]pyridine
Reactant of Route 4
2-Methylfuro[3,2-c]pyridine
Reactant of Route 5
2-Methylfuro[3,2-c]pyridine
Reactant of Route 6
2-Methylfuro[3,2-c]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.